![molecular formula C11H15NS B14434379 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine CAS No. 77138-57-9](/img/structure/B14434379.png)
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of an amine group attached to an ethan-1-amine backbone, which is further substituted with a sulfanyl group linked to a 4-ethenylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethenylbenzyl chloride and ethanethiol.
Formation of Intermediate: The 4-ethenylbenzyl chloride undergoes a nucleophilic substitution reaction with ethanethiol to form 4-ethenylbenzyl thioether.
Amination: The intermediate 4-ethenylbenzyl thioether is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ethenyl group or the sulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the ethenyl or sulfanyl groups.
Substitution: Various substituted amine derivatives.
科学的研究の応用
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the ethenyl and sulfanyl groups can participate in hydrophobic interactions or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine: Similar structure but with a methyl group instead of an ethenyl group.
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine: Contains a chlorophenyl group instead of an ethenyl group.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, providing distinct properties and applications compared to its analogs.
特性
CAS番号 |
77138-57-9 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC名 |
2-[(4-ethenylphenyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C11H15NS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6H,1,7-9,12H2 |
InChIキー |
UTIUGDLCRCTGIC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CSCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


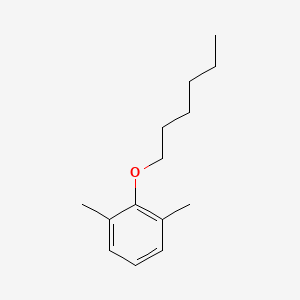
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
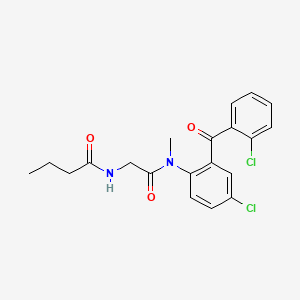

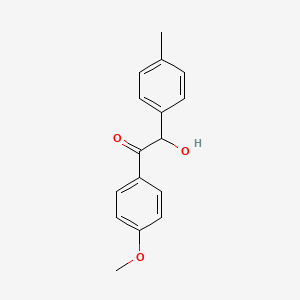
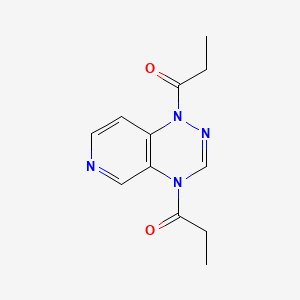
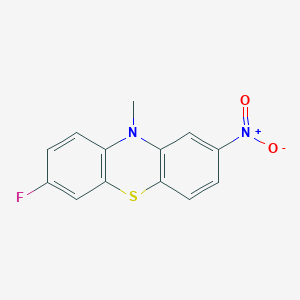
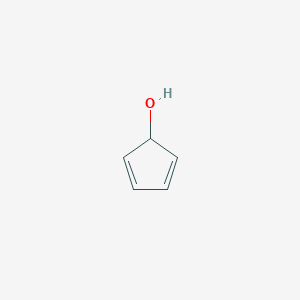
![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)


